Cis-(Z) Geometric Isomer as a Definitive Photodegradation Marker vs. Trans-(E) Isomer (CAS 12224-02-1)
Fluorescent brightener 24, (Z)- (CAS 60317-06-8) is the cis geometric isomer of the tetrasulfonated stilbene, whereas the commercially used fluorescent form is the trans-(E) isomer (CAS 12224-02-1). The (Z)-isomer is optically inactive and does not fluoresce, as established by photochemical studies showing that cis-stilbenes exhibit quantum yields of fluorescence approximately 10⁻⁵, compared to trans-stilbenes with quantum yields of 0.02–0.04 [1]. The J-STAGE study by Imada and Takagishi (1993) demonstrated that fluorescent intensity of cotton fabric whitened with stilbene-type FBAs decreased to zero after 500 hours of light irradiation, with the decay directly attributed to the decrease in trans-isomer fraction (i.e., accumulation of the cis-(Z) form) on the fabric [2]. The (Z)-isomer therefore serves as the principal photodegradation product. Procuring the (Z)-isomer specifically (CAS 60317-06-8) versus the generic FB 24 (CAS 12224-02-1) is essential for analytical laboratories developing HPLC or LC-MS methods to quantify brightener photodegradation in environmental or textile matrices [3].
| Evidence Dimension | Fluorescence quantum yield (Φ_f) and photochemical activity |
|---|---|
| Target Compound Data | (Z)-isomer (CAS 60317-06-8): Φ_f ≈ 10⁻⁵ (non-fluorescent); optically inactive cis configuration |
| Comparator Or Baseline | (E)-isomer (CAS 12224-02-1): Φ_f = 0.02–0.04 (fluorescent trans configuration); active whitening form |
| Quantified Difference | Approximately 2,000–4,000-fold difference in fluorescence quantum yield; (Z)-isomer represents the photodegraded, inactive form |
| Conditions | Photophysical characterization in solution and on cotton fabric; UV light irradiation (natural and artificial) over 500-hour exposure periods |
Why This Matters
Procurement of the specific (Z)-isomer (CAS 60317-06-8) rather than the generic mixed-isomer product is mandatory for analytical laboratories quantifying photodegradation of stilbene brighteners in environmental monitoring, textile quality control, or forensic analysis of paper products.
- [1] Hammond, G. S., et al. (1969). Quantum yields for the sensitized photoisomerization of cis- and trans-stilbene. Journal of the American Chemical Society, 91(12), 3215–3220. View Source
- [2] Imada, K., & Takagishi, T. (1993). Change in the Whiteness by Light Irradiation Observed for Cotton Fabrics Whitened with Stilbene Type Fluorescent Brightening Agents. Journal of Home Economics of Japan, 44(9), 753–759. View Source
- [3] PubChem. (2025). Compound Summary: Fluorescent brightener 24, (Z)-, CID 117587531. IUPAC Name: tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate. National Library of Medicine. View Source
